molecular formula C22H24N4O2 B2498496 (E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2034896-96-1

(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2498496
CAS No.: 2034896-96-1
M. Wt: 376.46
InChI Key: KPYVRKZTKVELPH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic acrylamide derivative of interest in pharmacological and neurobiological research. While the specific biological profile of this compound is under investigation, its core structure shares significant homology with known bioactive molecules, suggesting potential as a modulator of nicotinic acetylcholine receptors (nAChRs) . Related compounds featuring the furan-2-yl-acrylamide moiety, such as 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2), have been identified as highly selective positive allosteric modulators (PAMs) of the α7 nAChR subtype . These analogs have demonstrated pronounced efficacy in preclinical models, producing anxiolytic-like activity in mice and decreasing neuropathic pain, effects that were inhibited by the selective α7 antagonist methyllycaconitine . The mechanism is believed to involve potentiation of α7 nAChR signaling rather than direct channel activation . The structure of this compound incorporates a pyridinyl-pyrazole group, a privileged scaffold in medicinal chemistry often associated with kinase inhibition . This suggests additional, potential research value in oncology and immunology. For instance, structurally similar acrylamide analogs have been developed as potent and irreversible inhibitors of kinases like Bruton's tyrosine kinase (BTK) . Furthermore, molecular hybrids containing pyrazole and acrylamide functional groups have shown promising anticancer activity by enhancing apoptotic action in cell lines such as colorectal carcinoma (HCT116) . Researchers can leverage this high-purity compound to explore these and other novel signaling pathways. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-N-cyclopentyl-3-(furan-2-yl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-22(8-7-20-6-3-17-28-20)26(19-4-1-2-5-19)16-15-25-14-11-21(24-25)18-9-12-23-13-10-18/h3,6-14,17,19H,1-2,4-5,15-16H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYVRKZTKVELPH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₃O₂
  • Molecular Weight : 314.36 g/mol
  • CAS Number : 2035007-00-0

The structure features a cyclopentyl group, a furan moiety, and a pyridinyl-pyrazole unit, which are significant for its biological interactions.

Research indicates that compounds with similar structures often act through various mechanisms, including:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives with pyrazole and pyridine groups can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For instance, compounds with similar scaffolds have demonstrated submicromolar GI50 values against multiple cancer cell lines, indicating potent antiproliferative effects .
  • Modulation of Signaling Pathways : The interaction with specific kinases or receptors involved in tumor growth and survival has been observed. For example, some compounds targeting the MPS1 kinase have shown promising results in inhibiting tumor growth in xenograft models .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Here are some key findings:

Cell Line IC50 (µM) Mechanism
HeLa5.0Induction of apoptosis via caspase activation
MCF-74.5G1 phase arrest and apoptosis
HCT1163.0Inhibition of tubulin polymerization

These results suggest that the compound effectively inhibits cancer cell growth through multiple pathways.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Pyrazole Derivatives : A study published in ACS Medicinal Chemistry Letters reported that pyrazole derivatives exhibited significant anticancer activity against various cell lines, with IC50 values ranging from 0.1 to 5 µM . The study emphasized the importance of substituents on the pyrazole ring for enhancing biological activity.
  • Clinical Trials : Ongoing clinical trials are investigating the use of similar compounds in combination therapies for advanced cancers, focusing on their ability to overcome drug resistance and improve patient outcomes.

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that compounds similar to (E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide exhibit significant anti-inflammatory properties. Pyrazole derivatives, in particular, have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. This inhibition can lead to a reduction in pro-inflammatory cytokines, making such compounds valuable in treating inflammatory diseases.

Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest it may induce apoptosis through multiple mechanisms, including the inhibition of key signaling pathways such as AKT and mTOR.

Cell Line IC50 (µM) Mechanism of Action
Glioma10Induction of necroptosis
Breast Cancer15Cell cycle arrest at G2/M

These findings indicate the potential of this compound as an anticancer agent, particularly in glioma and breast cancer treatments.

Case Studies

Several studies have documented the efficacy of similar pyrazole derivatives:

  • Study on Glioma Cells : A notable case study demonstrated that a related compound effectively reduced glioma cell viability by inhibiting proliferation and inducing cell death through necroptosis.
    "Compound C effectively reduced glioma viability in vitro both by inhibiting proliferation and inducing cell death" .
  • Inflammation Reduction : Another study highlighted the anti-inflammatory effects of pyrazole-based compounds, showing significant reductions in inflammatory markers in animal models.

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